molecular formula C19H25NO4S B11487269 1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate

1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate

Cat. No.: B11487269
M. Wt: 363.5 g/mol
InChI Key: FEFWRHQRRDYDIO-UHFFFAOYSA-N
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Description

1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate is an organic compound that features an adamantyl group, a benzoate ester, and a sulfonamide group The adamantyl group is known for its bulky, rigid structure, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate typically involves multiple steps:

    Formation of the Adamantylmethyl Group: The adamantylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the adamantylmethyl sulfonamide intermediate under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Sulfonamide derivatives with different substituents.

Scientific Research Applications

1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: The rigid adamantyl group can impart desirable properties to polymers and other materials, such as increased thermal stability and mechanical strength.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinct functional groups.

Mechanism of Action

The mechanism of action of 1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with active site residues. This dual interaction can lead to potent inhibition or activation of the target, depending on the context.

Comparison with Similar Compounds

    1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzoate: Features an adamantyl group, a benzoate ester, and a sulfonamide group.

    1-Adamantylmethyl 4-[(methylsulfonyl)amino]phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.

    1-Adamantylmethyl 4-[(methylsulfonyl)amino]benzamide: Similar structure but with a benzamide group instead of a benzoate ester.

Uniqueness: this compound is unique due to the combination of its bulky adamantyl group, the ester functionality, and the sulfonamide group. This combination can result in unique physical and chemical properties, such as increased stability and specific binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25NO4S

Molecular Weight

363.5 g/mol

IUPAC Name

1-adamantylmethyl 4-(methanesulfonamido)benzoate

InChI

InChI=1S/C19H25NO4S/c1-25(22,23)20-17-4-2-16(3-5-17)18(21)24-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15,20H,6-12H2,1H3

InChI Key

FEFWRHQRRDYDIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)OCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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